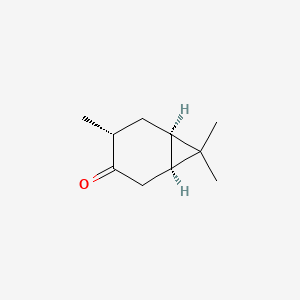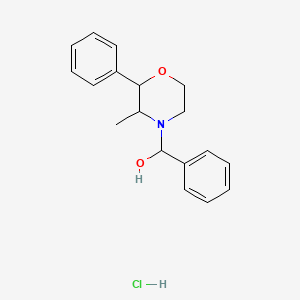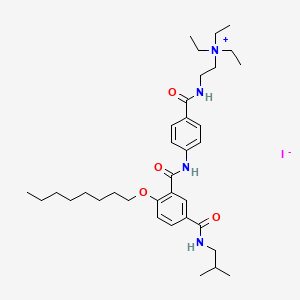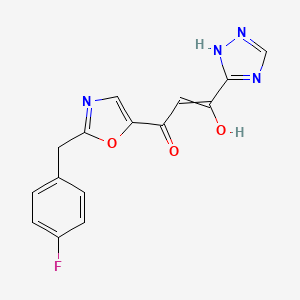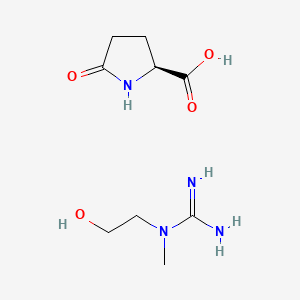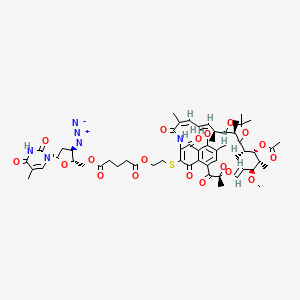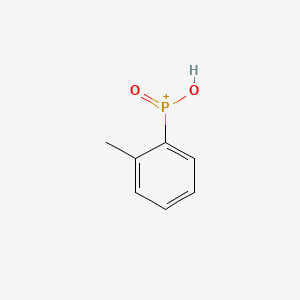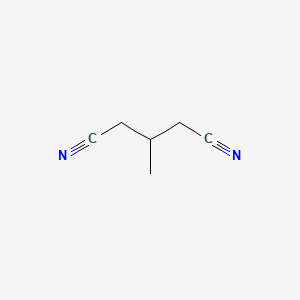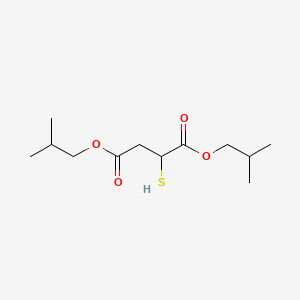
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- is a complex organic compound that features a butanediol backbone with substituted phenyl and triazole groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the butanediol backbone through aldol condensation or other carbon-carbon bond-forming reactions.
Step 2: Introduction of the phenyl groups via electrophilic aromatic substitution or cross-coupling reactions.
Step 3: Attachment of the triazole ring through azide-alkyne cycloaddition (click chemistry).
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, such as:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Selection of appropriate solvents to enhance reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to maximize yield and purity.
化学反応の分析
Types of Reactions
2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of functional groups to alcohols or amines.
Substitution: Halogenation or nitration of the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its therapeutic properties, such as antifungal or anticancer activity.
Industry: Utilized in the production of polymers, resins, and other materials.
作用機序
The mechanism of action of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways: Biological pathways affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-
- 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2S,3S)-
Uniqueness
The uniqueness of 2,3-Butanediol, 2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3S)- lies in its specific stereochemistry and the combination of functional groups, which may confer distinct chemical and biological properties compared to its isomers and analogs.
特性
CAS番号 |
107679-99-2 |
|---|---|
分子式 |
C18H17ClFN3O2 |
分子量 |
361.8 g/mol |
IUPAC名 |
(2R,3S)-2-(4-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)butane-2,3-diol |
InChI |
InChI=1S/C18H17ClFN3O2/c1-17(24,13-4-8-16(20)9-5-13)18(25,10-23-12-21-11-22-23)14-2-6-15(19)7-3-14/h2-9,11-12,24-25H,10H2,1H3/t17-,18-/m0/s1 |
InChIキー |
ZSZFKFQQLNXTMB-ROUUACIJSA-N |
異性体SMILES |
C[C@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
正規SMILES |
CC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=C(C=C3)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


